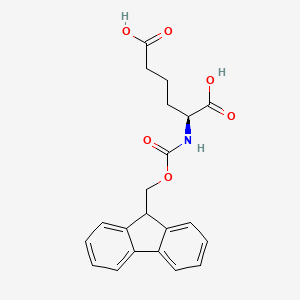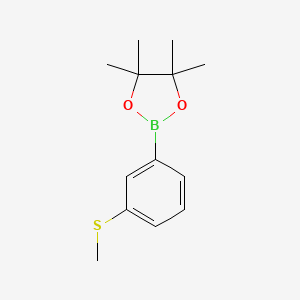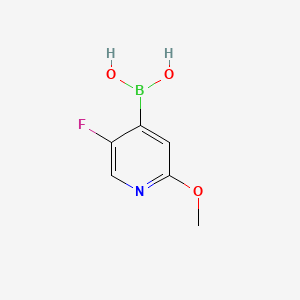
Fmoc-L-2-aminoadipic acid
説明
Fmoc-L-2-aminoadipic acid is a useful research compound. Its molecular formula is C21H21NO6 and its molecular weight is 383.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生化学分析
Biochemical Properties
Fmoc-L-2-aminoadipic acid plays a crucial role in biochemical reactions, particularly in the metabolism of lysine. It interacts with several enzymes and proteins, including dehydrogenase E1 and transketolase domain-containing protein 1 (DHTKD1), which are involved in the decarboxylation of 2-oxoadipate to glutaryl-CoA . This interaction is essential for the proper functioning of the lysine degradation pathway. Additionally, this compound has been shown to inhibit the production of kynurenic acid in brain tissue slices, indicating its potential role in modulating neuroexcitatory activity .
Cellular Effects
This compound has significant effects on various cell types and cellular processes. In C2C12 myotubes, it has been observed to suppress myofibrillar protein degradation and autophagy activity at lower concentrations compared to lysine . This suppression is crucial for maintaining muscle mass and preventing muscle wasting. Furthermore, this compound has been identified as a marker of glyco-oxidative damage to human serum albumin under pathological glucose concentrations, highlighting its role in cellular stress responses .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. The Fmoc group promotes the self-assembly of amino acids and peptides due to its hydrophobicity and aromaticity . This self-assembly is essential for the formation of functional materials and the modulation of biochemical pathways. Additionally, this compound can inhibit enzyme activity and alter gene expression, further influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are influenced by environmental conditions such as temperature and pH. Studies have shown that this compound can suppress autophagy and protein degradation in muscle cells over extended periods . Long-term exposure to this compound may lead to alterations in cellular function and metabolic processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower concentrations, it has been shown to suppress protein degradation and autophagy activity, while higher doses may lead to toxic or adverse effects . Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications and safety assessments.
Metabolic Pathways
This compound is involved in the lysine degradation pathway, where it acts as an intermediate in the conversion of lysine to glutaryl-CoA . This pathway is essential for the proper metabolism of lysine and the regulation of metabolic flux. The compound interacts with enzymes such as DHTKD1, which play a critical role in this process .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound, affecting its overall activity and function . Understanding these transport mechanisms is essential for optimizing the use of this compound in biochemical research.
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its effects on cellular functions. The presence of targeting signals and post-translational modifications directs the compound to particular organelles, influencing its activity and interactions with other biomolecules . This subcellular localization is crucial for the compound’s role in various biochemical pathways.
特性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO6/c23-19(24)11-5-10-18(20(25)26)22-21(27)28-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,22,27)(H,23,24)(H,25,26)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSQHYGKLDYXUSA-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















